molecular formula C13H11N3O3S2 B2784821 2-(methylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687569-08-0

2-(methylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2784821
CAS RN: 687569-08-0
M. Wt: 321.37
InChI Key: XEVJBICOUFDWGI-UHFFFAOYSA-N
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Description

2-(methylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has been studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a potential therapeutic agent for the treatment of certain diseases.

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

This compound has been studied for its potent inhibitory effects against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the nucleotide synthesis pathway, making it a potential candidate for cancer therapy. The research highlighted the synthesis of analogs demonstrating potent dual inhibitory activities, indicating the scaffold's conduciveness to dual human TS-DHFR inhibitory activity (Gangjee et al., 2008).

Antioxidant Activity

Another study explored the synthesis of derivatives incorporating the thieno[2,3-d]pyrimidine scaffold, focusing on their antioxidant properties. These compounds were evaluated for their in vitro antioxidant activity, demonstrating significant radical scavenging due to their structural features (Kotaiah et al., 2012).

Electrophilic Ipso-Substitution Reactions

Research into the chemical reactivity of similar compounds has also been conducted, focusing on electrophilic ipso-substitution reactions. These studies provide insight into the chemical behavior of thieno[2,3-d]pyrimidin-4-ones under various conditions, contributing to the broader understanding of their chemical properties and potential synthetic applications (Bozorov et al., 2013).

Aldose Reductase Inhibitors with Antioxidant Properties

Pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the compound , were investigated for their role as aldose reductase inhibitors, showing potential for the treatment of diabetic complications. These derivatives also displayed significant antioxidant properties, indicating their potential therapeutic benefits beyond enzyme inhibition (La Motta et al., 2007).

Antimicrobial and Antitumor Activities

The thieno[3,2-d]pyrimidine scaffold has been utilized in synthesizing compounds with notable antimicrobial and antitumor activities. These studies have led to the identification of derivatives with potent biological activities, highlighting the versatility of this scaffold in drug discovery (Abdel-rahman et al., 2002), (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-methylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S2/c1-20-13-14-10-6-7-21-11(10)12(17)15(13)8-2-4-9(5-3-8)16(18)19/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVJBICOUFDWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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